Cas no 2228242-21-3 (2,2-dimethyl-3-nitropropan-1-ol)

2,2-dimethyl-3-nitropropan-1-ol 化学的及び物理的性質
名前と識別子
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- 2,2-dimethyl-3-nitropropan-1-ol
- EN300-1806834
- SCHEMBL10954640
- 2228242-21-3
-
- インチ: 1S/C5H11NO3/c1-5(2,4-7)3-6(8)9/h7H,3-4H2,1-2H3
- InChIKey: OUQSOIBBGSVTPH-UHFFFAOYSA-N
- ほほえんだ: OCC(C)(C)C[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 133.07389321g/mol
- どういたいしつりょう: 133.07389321g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
2,2-dimethyl-3-nitropropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1806834-0.05g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 0.05g |
$959.0 | 2023-09-19 | ||
Enamine | EN300-1806834-1g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1806834-0.1g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 0.1g |
$1005.0 | 2023-09-19 | ||
Enamine | EN300-1806834-0.5g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1806834-2.5g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1806834-5.0g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1806834-10.0g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1806834-0.25g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 0.25g |
$1051.0 | 2023-09-19 | ||
Enamine | EN300-1806834-1.0g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1806834-5g |
2,2-dimethyl-3-nitropropan-1-ol |
2228242-21-3 | 5g |
$3313.0 | 2023-09-19 |
2,2-dimethyl-3-nitropropan-1-ol 関連文献
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1. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2,2-dimethyl-3-nitropropan-1-olに関する追加情報
Professional Introduction to 2,2-dimethyl-3-nitropropan-1-ol (CAS No. 2228242-21-3)
2,2-dimethyl-3-nitropropan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228242-21-3, is a specialized organic compound that has garnered attention in the field of chemical and pharmaceutical research due to its unique structural and functional properties. This compound, featuring a nitro group and a branched aliphatic backbone, presents a versatile platform for synthetic chemistry and potential applications in medicinal chemistry.
The molecular structure of 2,2-dimethyl-3-nitropropan-1-ol consists of a propanol core with two methyl substituents at the second carbon and a nitro group at the third carbon. This arrangement imparts distinct reactivity patterns, making it a valuable intermediate in organic synthesis. The presence of the nitro group enhances its utility in various chemical transformations, including nucleophilic aromatic substitution, reduction to amine derivatives, and further functionalization via cross-coupling reactions.
In recent years, the interest in nitroalkanes as building blocks in drug discovery has intensified due to their ability to serve as pharmacophores and bioisosteres. The nitro group can be readily converted into other functional groups such as hydroxyl, amino, or carboxylic acid moieties, facilitating the synthesis of complex molecular architectures. This adaptability has made compounds like 2,2-dimethyl-3-nitropropan-1-ol particularly appealing for designing novel therapeutic agents.
One of the most compelling aspects of 2,2-dimethyl-3-nitropropan-1-ol is its potential role in developing novel bioactive molecules. Researchers have explored its utility in synthesizing derivatives with antimicrobial, anti-inflammatory, and anticancer properties. For instance, modifications of the nitro group or introduction of additional functional groups have led to compounds exhibiting significant biological activity. These findings underscore the importance of nitroalkanes as scaffolds for medicinal chemistry innovation.
The synthesis of 2,2-dimethyl-3-nitropropan-1-ol typically involves the nitration of isobutyl alcohol or related precursors under controlled conditions. Advances in synthetic methodologies have improved the efficiency and selectivity of these reactions, enabling higher yields and purer products. Such improvements are crucial for industrial-scale production and for ensuring the reproducibility of experiments in academic research.
The chemical reactivity of 2,2-dimethyl-3-nitropropan-1-ol also makes it a valuable tool for studying reaction mechanisms and developing new catalytic systems. For example, its transformation into other nitro derivatives provides insights into electron transfer processes and radical reactions. These studies not only advance fundamental chemical understanding but also contribute to the development of greener synthetic routes that minimize waste and energy consumption.
In addition to its synthetic applications, 2,2-dimethyl-3-nitropropan-1-ol has been investigated for its potential role in material science. The unique combination of functional groups allows for its incorporation into polymers or coatings where specific properties such as flame retardancy or enhanced mechanical strength are desired. Such applications highlight the broad utility of this compound beyond traditional pharmaceutical contexts.
The safety profile of 2,2-dimethyl-3-nitropropan-1-ol is another critical consideration in its handling and application. While it is not classified as a hazardous material under standard regulatory frameworks, proper precautions must be taken to prevent exposure during synthesis or handling. Personal protective equipment (PPE) such as gloves and eye protection is recommended, along with adequate ventilation to minimize inhalation risks.
Future research directions for 2,2-dimethyl-3-nitropropan-1-ol may focus on expanding its scope in drug discovery and material science. The development of novel derivatives with enhanced biological activity or improved material properties could open up new avenues for therapeutic intervention and technological innovation. Collaborative efforts between chemists, biologists, and engineers will be essential to fully realize these possibilities.
In conclusion, 2 , 2 - dimethyl - 3 - nitropropan - 1 - ol ( CAS No . 2228242 - 21 - 3 ) represents a promising compound with diverse applications across multiple scientific disciplines . Its unique structural features , coupled with its reactivity , make it an invaluable asset in synthetic chemistry , medicinal chemistry , and materials science . As research continues to uncover new possibilities , this compound is poised to play an increasingly significant role in advancing scientific knowledge and technological development .
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